

Toxicological Profile of Penthiopyrad in Non-Target Organisms: An In-depth Technical Guide

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Compound of Interest

Compound Name: Penthiopyrad

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Abstract

Penthiopyrad is a broad-spectrum pyrazole-carboxamide fungicide widely used in agriculture to control a variety of fungal diseases. Its mode of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, leading to disruption of fungal respiration. While effective against target pathogens, the non-specific nature of this target raises concerns about its potential impact on non-target organisms. This technical guide provides a comprehensive overview of the toxicological profile of **penthiopyrad** in various non-target species, including mammals, birds, fish, aquatic invertebrates, and soil organisms. It summarizes key quantitative toxicity data, outlines the methodologies of pivotal toxicological studies, and illustrates the underlying toxicological mechanisms and experimental workflows.

Mammalian Toxicology

The mammalian toxicity of **penthiopyrad** has been extensively studied in several species, primarily rats, mice, rabbits, and dogs. The acute toxicity of **penthiopyrad** is generally low via oral, dermal, and inhalation routes.^[1] Repeated-dose studies have identified the liver and thyroid as the primary target organs.^{[2][3]}

Acute Toxicity

Penthiopyrad exhibits low acute toxicity in mammalian models. The oral and dermal LD50 in rats is greater than 2000 mg/kg body weight, and the inhalation LC50 is greater than 5.7 mg/L. [1] It is not a skin irritant in rabbits and is only minimally irritating to the eyes.[1] Furthermore, it is not a skin sensitizer in guinea pigs.[1]

Table 1: Acute Toxicity of **Penthiopyrad** in Mammals

Species	Endpoint	Value	Reference
Rat	Oral LD50	> 2000 mg/kg bw	[1]
Rat	Dermal LD50	> 2000 mg/kg bw	[1]
Rat	Inhalation LC50	> 5.7 mg/L	[1]
Rabbit	Dermal Irritation	Not irritating	[1]
Rabbit	Ocular Irritation	Minimally irritating	[1]
Guinea Pig	Dermal Sensitization	Not sensitizing	[1]

Sub-chronic and Chronic Toxicity

Studies involving repeated dosing have consistently shown that the liver is a primary target organ for **penthiopyrad** toxicity in mice, rats, and dogs.[1] Observed effects include increased liver weight, changes in clinical chemistry, and periportal fatty degeneration.[1] The thyroid and adrenal glands have also been identified as target organs, with effects such as increased weight and hypertrophy.[1]

Table 2: No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) of **Penthiopyrad** in Mammals

Species	Study Duration	Critical Effect	NOAEL	LOAEL	Reference
Rat	90-day	Liver (clinical chemistry), Thyroid (increased weight, hypertrophy), Adrenal (increased weight, hypertrophy)	40 mg/kg bw/day	-	[1]
Rat	2-year	Body weight, Liver (periportal fatty degeneration)	27 mg/kg bw/day	83 mg/kg bw/day	[1]
Mouse	18-month	Toxicity	60 mg/kg bw/day	200 mg/kg bw/day	[1]
Dog	1-year	-	8.10 mg/kg bw/day	-	[4]

Reproductive and Developmental Toxicity

Penthiopyrad is not considered to be a reproductive toxicant at doses that are not maternally toxic.[1] In a two-generation study in rats, no effects on fertility were observed at the highest dose tested.[1] Developmental toxicity studies in rats and rabbits showed decreased fetal weight at maternally toxic doses, but **penthiopyrad** was not found to be teratogenic.[1]

Table 3: Reproductive and Developmental Toxicity of **Penthiopyrad** in Mammals

Species	Study Type	Critical Effect	NOAEL	Reference
Rat	Two-generation reproduction	Reproductive toxicity	278 mg/kg bw/day (highest dose tested)	[1]
Rat	Two-generation reproduction	Parental systemic toxicity	11 mg/kg bw/day	[1]
Rat	Two-generation reproduction	Offspring toxicity (decreased body weight)	54 mg/kg bw/day	[1]
Rat	Developmental	Maternal and developmental toxicity	250 mg/kg bw/day	[1]
Rabbit	Developmental	Maternal and developmental toxicity	75 mg/kg bw/day	[1]

Neurotoxicity

In an acute neurotoxicity study in rats, clinical signs such as decreased motor activity, hunched posture, and unsteady gait were observed at a dose of 500 mg/kg bw, with a NOAEL of 125 mg/kg bw.[1] However, a 90-day neurotoxicity study showed no evidence of neurotoxic effects. [1]

Ecotoxicology

The environmental risk of **penthiopyrad** to non-target organisms is a key aspect of its overall toxicological profile. Studies have been conducted on a range of aquatic and terrestrial organisms.

Aquatic Toxicology

Penthiopyrad is classified as moderately to highly toxic to fish and aquatic invertebrates.[5]

Table 4: Aquatic Toxicity of **Penthiopyrad**

Species	Endpoint	Value	Reference
Rainbow Trout (Oncorhynchus mykiss)	96-hour LC50	0.49 mg/L	[6]
Zebrafish (Danio rerio) embryo	96-hour LC50	7.7 µM (2.784 mg/L)	[7][8]
Zebrafish (Danio rerio) larvae	96-hour LC50	6.62 µM	[7]
Daphnia magna (water flea)	48-hour EC50	1.8 mg/L	[9]

Studies on zebrafish have shown that sub-lethal exposure to **penthiopyrad** can lead to developmental deformities, decreased swimming activity, and disruptions in lipid metabolism and melanin synthesis.[7] Enantioselective toxicity has also been observed in aquatic organisms, with the S-(+)-enantiomer of **penthiopyrad** being more toxic to *Daphnia magna* and the green alga *Raphidocelis subcapitata* than the R-(-)-enantiomer.[9]

Terrestrial Toxicology

Penthiopyrad is considered to be practically non-toxic to birds on an acute oral and sub-acute dietary basis.[10] However, regurgitation has been observed in zebra finches at the lowest tested dose, indicating a potential adverse effect.[10]

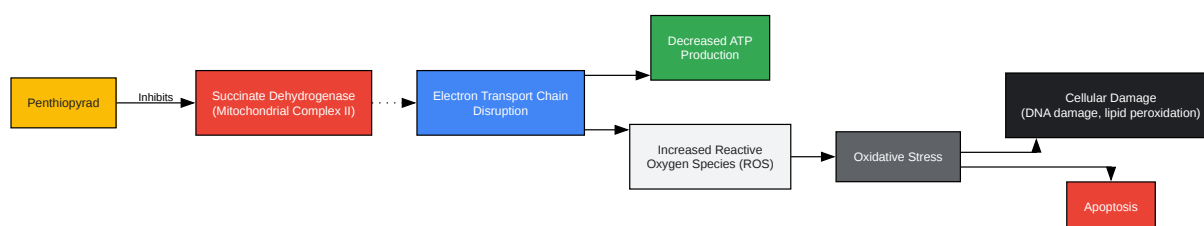
Toxic effects have been observed in honeybees at and below the proposed application rates of **penthiopyrad**, indicating a potential risk to these important pollinators.[11]

Studies on earthworms (*Eisenia fetida*) have shown that **penthiopyrad** can induce oxidative stress and intestinal damage.[12] The S-enantiomer has been found to be more persistent and have a higher bioaccumulation potential in soil, as well as inducing greater toxic effects in earthworms compared to the R-enantiomer.[12][13]

Mechanism of Action and Toxicological Pathways

Penthiopyrad's primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[14][15] This inhibition disrupts cellular respiration and energy production in the form of ATP. While this is the intended mechanism in target fungi, the conservation of the SDH enzyme across eukaryotes means that non-target organisms can also be affected.[16]

In non-target organisms, the inhibition of SDH can lead to a cascade of downstream effects, including oxidative stress due to the backup of electrons in the electron transport chain, which can lead to the formation of reactive oxygen species (ROS).[17][18] This oxidative stress can, in turn, cause cellular damage, including DNA damage, lipid peroxidation, and apoptosis (programmed cell death).[8][17]



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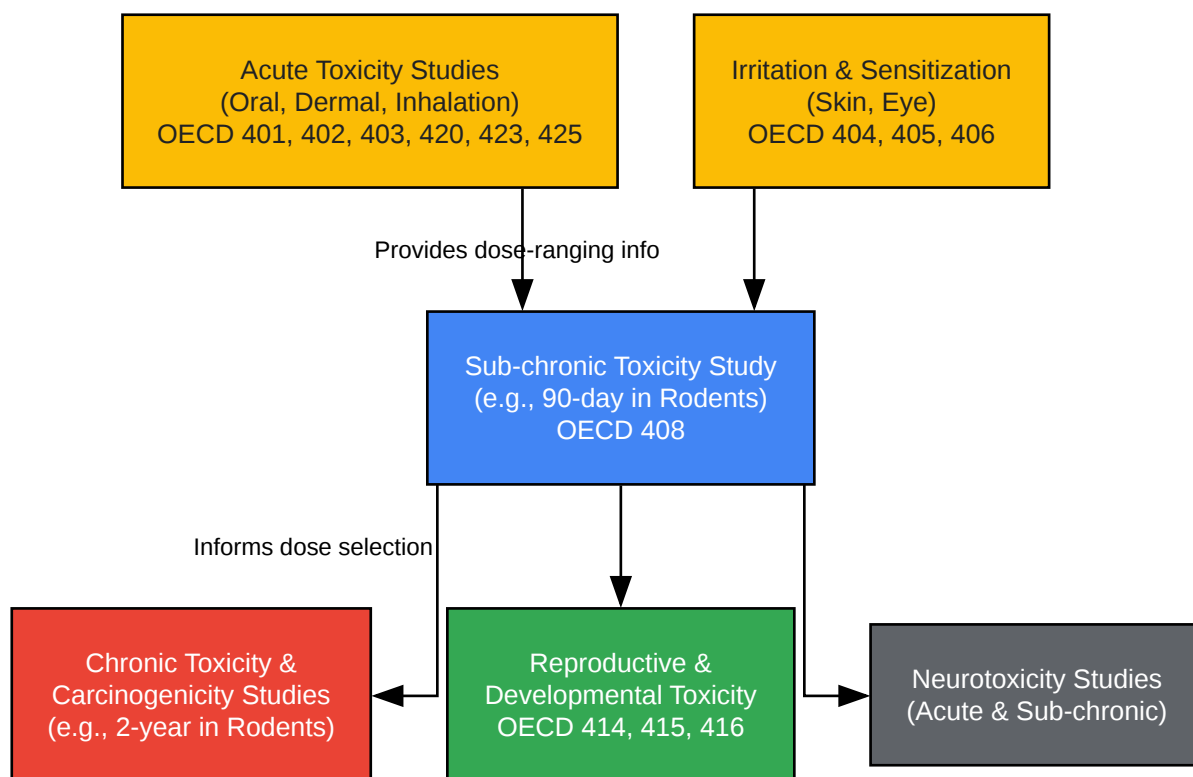
Caption: Mechanism of **Penthiopyrad** Toxicity.

Experimental Protocols

The toxicological studies cited in this guide are generally conducted following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for ensuring the quality, consistency, and reliability of non-clinical safety testing.

Mammalian Toxicity Testing

A general workflow for assessing the mammalian toxicity of a substance like **penthiopyrad** involves a tiered approach, starting with acute toxicity studies and progressing to sub-chronic and chronic studies, as well as specialized studies on reproduction, development, and neurotoxicity.



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Caption: General Workflow for Mammalian Toxicity Testing.

- **Acute Oral Toxicity:** Typically follows OECD Guidelines 401, 420, 423, or 425. A single dose of the test substance is administered to fasted animals, which are then observed for up to 14 days for signs of toxicity and mortality.
- **Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408):** The test substance is administered daily to several groups of animals at different dose levels for 90 days. Animals are observed for clinical signs of toxicity, and at the end of the study, detailed hematological, clinical chemistry, and histopathological examinations are performed.
- **Prenatal Developmental Toxicity Study (OECD 414):** The test substance is administered to pregnant female animals during the period of organogenesis. The dams are observed for

signs of toxicity, and just prior to parturition, the fetuses are examined for external, visceral, and skeletal abnormalities.

- Two-Generation Reproduction Toxicity Study (OECD 416): The test substance is administered to male and female animals for a period before mating, during mating, and for females, throughout gestation and lactation. The effects on two generations (F0 and F1) are assessed, including reproductive performance, fertility, and offspring viability and growth.

Ecotoxicity Testing

- Fish, Acute Toxicity Test (OECD 203): Fish are exposed to the test substance in a static or semi-static system for 96 hours. The concentration that is lethal to 50% of the test fish (LC50) is determined.
- Daphnia sp., Acute Immobilisation Test (OECD 202): Young daphnids are exposed to the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.
- Earthworm, Acute Toxicity Test (OECD 207): Earthworms are exposed to soil treated with the test substance for 14 days. The concentration that is lethal to 50% of the earthworms (LC50) is determined.
- Avian Dietary Toxicity Test (OECD 221): Young birds are fed a diet containing the test substance for five days, followed by a three-day observation period on a normal diet. The concentration in the diet that is lethal to 50% of the birds (LC50) is determined.

Conclusion

Penthiopyrad exhibits low acute toxicity in mammals but can induce effects in the liver, thyroid, and adrenal glands upon repeated exposure. It is not considered a primary reproductive or developmental toxicant. In the environment, **penthiopyrad** poses a higher risk to aquatic organisms, including fish and invertebrates. There is also evidence of potential risk to honeybees and soil-dwelling organisms like earthworms. The toxicity of **penthiopyrad** is linked to its mechanism of action as an inhibitor of succinate dehydrogenase, which can lead to cellular energy deficits and oxidative stress in non-target species. The enantiomers of **penthiopyrad** have been shown to exhibit differential toxicity, highlighting the importance of stereospecific considerations in risk assessment. A comprehensive understanding of its

toxicological profile is crucial for its safe and responsible use in agriculture and for the protection of non-target organisms and ecosystem health.

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